

3-Fluoro-5-iodopyridin-2-amine CAS number

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Compound of Interest

Compound Name: **3-Fluoro-5-iodopyridin-2-amine**

Cat. No.: **B1442118**

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An In-Depth Technical Guide to **3-Fluoro-5-iodopyridin-2-amine**

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-5-iodopyridin-2-amine**, a halogenated heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, discuss methods for its characterization, and explore its applications as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical insights into the strategic use of this compound.

Core Compound Identification and Properties

3-Fluoro-5-iodopyridin-2-amine is a substituted pyridine derivative featuring an amino group, a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating amino group, creates a distinct electronic profile that influences its reactivity and potential for forming complex molecular architectures.

The primary identifier for this compound is its CAS Number: 1321612-85-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical and Structural Identifiers

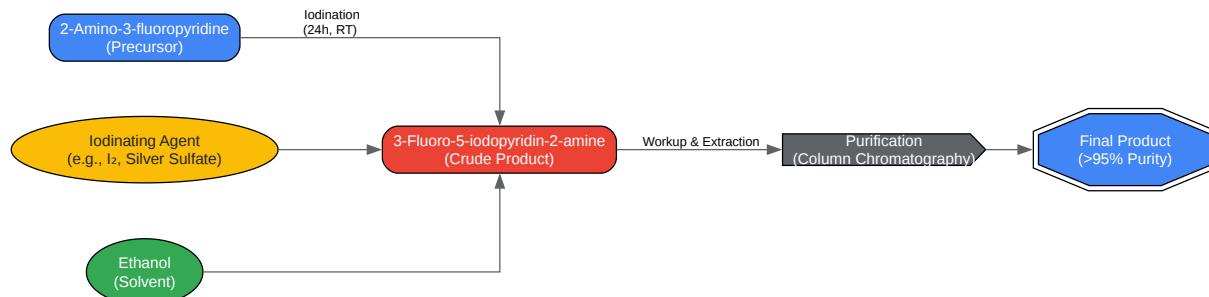
Property	Value	Source
CAS Number	1321612-85-4	[1] [2] [3]
Molecular Formula	C ₅ H ₄ FIN ₂	[2]
Molecular Weight	238.00 g/mol	[1] [2]
InChI Key	WQSPIURCJCRCIF- UHFFFAOYSA-N	[4]
Canonical SMILES	C1=C(C=NC(=C1)N)F	[5]
Purity (Typical)	≥95%	[2]

Synthesis and Purification Protocol

The synthesis of **3-Fluoro-5-iodopyridin-2-amine** is typically achieved through the electrophilic iodination of its precursor, 2-amino-3-fluoropyridine. The rationale for this approach is that the amino group strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (iodine) to the para position (C5), which is sterically accessible.

Conceptual Synthesis Workflow

The logical flow of the synthesis involves the activation of a suitable starting material followed by a regioselective iodination step. The workflow below illustrates the transformation from a readily available precursor to the final product.

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Caption: Synthesis workflow for **3-Fluoro-5-iodopyridin-2-amine**.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of similar aminopyridine systems.^[4] It is designed to be self-validating through in-process checks and final characterization.

Materials:

- 2-Amino-3-fluoropyridine
- Silver Sulfate (Ag_2SO_4)
- Iodine (I_2)
- Ethanol (EtOH)
- Ethyl Acetate (EtOAc)
- Sodium Carbonate (Na_2CO_3) solution

- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluoropyridine in ethanol. The choice of ethanol as a solvent is critical as it effectively dissolves the starting material without reacting with the iodinating agent under these conditions.
- Addition of Catalyst: Add silver sulfate to the solution. Silver sulfate acts as a catalyst, activating the iodine to generate a more potent electrophilic species (I^+), thereby facilitating the substitution reaction on the electron-rich pyridine ring.
- Iodination: Add powdered iodine in small portions to the stirring mixture. The portion-wise addition helps to control the reaction rate and temperature, preventing the formation of potential byproducts.
- Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- Workup - Filtration: Once the reaction is complete, remove the insoluble silver salts by filtration through a pad of celite, washing the filter cake with additional ethanol to ensure complete recovery of the product.
- Workup - Extraction: Concentrate the filtrate under reduced pressure. Take up the resulting residue in ethyl acetate and wash with an aqueous solution of sodium carbonate to neutralize any acidic impurities. Subsequently, wash the organic phase with a 25% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with saturated sodium chloride (brine) to remove residual water.^[4]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid must be purified by silica gel column

chromatography. A gradient elution system, typically starting with n-heptane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from non-polar and highly polar impurities.^[4]

- Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield **3-Fluoro-5-iodopyridin-2-amine** as a solid. Confirm identity and purity via spectroscopic methods.

Spectroscopic Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic analyses is mandatory.

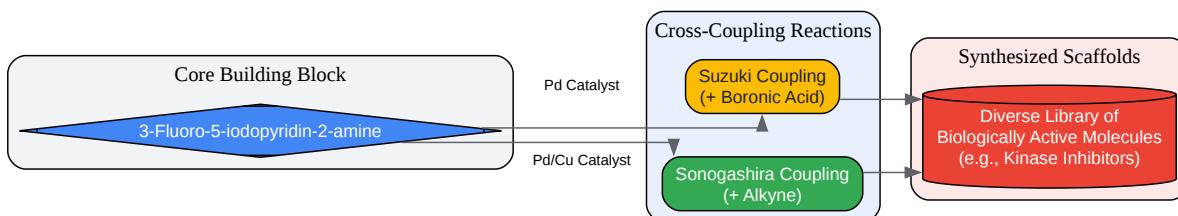
- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two distinct aromatic signals corresponding to the protons on the pyridine ring. The signals will exhibit splitting patterns (coupling) due to the adjacent fluorine atom (H-F coupling). The amino group protons will typically appear as a broad singlet.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bonded to fluorine and iodine showing characteristic shifts and C-F coupling.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at approximately 238.99 m/z, confirming the molecular weight.
- ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This analysis is crucial for confirming the presence and environment of the fluorine atom, which will appear as a single resonance.

Applications in Drug Discovery and Chemical Biology

The true value of **3-Fluoro-5-iodopyridin-2-amine** lies in its utility as a versatile building block for creating complex, biologically active molecules. The iodine atom serves as a highly effective handle for transition-metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The C-I bond is relatively weak and highly susceptible to oxidative addition, making it an ideal substrate for reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This allows for the precise and efficient introduction of diverse molecular fragments (aryl, alkyl, alkynyl groups) at the C5 position of the pyridine ring.



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